ethyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)-4-methylthiazole-5-carboxylate
Description
Ethyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)-4-methylthiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4 and an ethyl ester at position 5. The acetamido linker at position 2 connects the thiazole moiety to a 3-cyclopropyl-6-oxopyridazin-1(6H)-yl group. The cyclopropyl group may enhance metabolic stability, while the ethyl ester could modulate solubility.
Properties
IUPAC Name |
ethyl 2-[[2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-3-24-15(23)14-9(2)17-16(25-14)18-12(21)8-20-13(22)7-6-11(19-20)10-4-5-10/h6-7,10H,3-5,8H2,1-2H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVELYYPZANSNIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route might start with the formation of the pyridazinone core by cyclization of appropriate dicarbonyl compounds with hydrazine derivatives. Subsequent steps would include:
Introduction of the cyclopropyl group.
Formation of the thiazole ring through condensation reactions involving sulfur sources.
Attachment of the ethyl ester group through esterification reactions.
Reaction conditions may involve the use of polar aprotic solvents such as dimethylformamide (DMF), elevated temperatures, and catalysts like palladium or other transition metals to facilitate coupling reactions.
Industrial Production Methods
On an industrial scale, the production of this compound would require optimization for yield, purity, and cost-effectiveness. Large-scale synthesis might involve continuous flow reactors, automated reaction systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound might undergo oxidation at the thiazole or pyridazinone rings.
Reduction: : Possible reduction of the carbonyl groups to alcohols.
Substitution: : Electrophilic or nucleophilic substitutions at various reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: : Halogenating agents, strong bases or acids.
Major Products Formed
Products from these reactions can vary widely. For instance:
Oxidation may yield sulfoxides or sulfones.
Reduction could produce alcohol derivatives.
Substitution reactions may introduce halogens, alkyl, or other functional groups.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as an intermediate for the development of more complex molecules. Researchers might use it to explore new synthetic pathways and reaction mechanisms.
Biology
Its structure suggests potential bioactivity, making it a candidate for biochemical assays and studies on enzyme inhibition or activation.
Medicine
Investigations into its pharmaceutical properties could lead to the development of new drugs, particularly if it exhibits anti-inflammatory, antibacterial, or antiviral activities.
Industry
In industrial chemistry, it may find applications in material science, particularly in the development of new polymers or as a precursor for specialty chemicals.
Mechanism of Action
The compound likely interacts with biological molecules through hydrogen bonding, van der Waals forces, and possibly covalent bonding. Its molecular targets could include enzymes, receptors, and other macromolecules, interfering with their normal function and thus exerting its biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations :
- Thiazole vs. Thiadiazole/β-Lactam Cores: The target compound’s thiazole ring contrasts with the β-lactam core in cephalosporins and the pyrazole-thiadiazine system in .
- Amide Linkers: All three compounds feature amide bonds, but substituents vary significantly. The target’s pyridazinone group may offer hydrogen-bonding capabilities distinct from the tetrazolyl () or pyrazole () substituents.
- Functional Groups : The ethyl ester in the target compound likely increases lipophilicity compared to the carboxylic acids in and , which could affect bioavailability.
Physicochemical and Pharmacological Properties
- Lipophilicity : The cyclopropyl group and ethyl ester in the target compound may enhance lipid solubility compared to the polar carboxylic acids in and . This could favor passive diffusion across biological membranes.
- Bioactivity: While compounds exhibit antibiotic activity via β-lactamase inhibition, the target’s pyridazinone-thiazole hybrid structure might target kinases or inflammatory pathways, though specific data are unavailable in the provided evidence.
Biological Activity
Ethyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)-4-methylthiazole-5-carboxylate is a synthetic compound belonging to the family of pyridazines. It has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a lead compound in drug discovery.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyridazine core, a cyclopropyl group, and thiazole moieties. Its molecular formula is with a molecular weight of approximately 290.32 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 290.32 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2098136-65-1 |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The unique structural components may allow it to modulate biochemical pathways, potentially influencing cellular processes through:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, affecting metabolic pathways.
- Receptor Binding : It may interact with specific receptors, altering signaling cascades that influence cellular responses.
Biological Activity Studies
Recent studies have explored the biological activity of this compound in various contexts:
- Antiviral Activity : Preliminary investigations have indicated potential antiviral properties against SARS-CoV-2. Molecular docking studies suggest strong binding affinities to viral proteins, indicating that the compound could inhibit viral replication mechanisms.
- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokine levels, indicating potential therapeutic applications in inflammatory diseases.
Case Studies
Several case studies have highlighted the efficacy of similar compounds with structural similarities:
- Study on Pyridazine Derivatives : A series of pyridazine derivatives were synthesized and evaluated for their biological activities, showing significant inhibitory effects against specific cancer cell lines.
- Molecular Docking Analysis : Research involving molecular docking simulations revealed that compounds with similar scaffolds exhibited strong binding affinities to key targets in cancer and viral infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
